molecular formula C10H10O3 B358456 Methyl 4-hydroxycinnamate CAS No. 19367-38-5

Methyl 4-hydroxycinnamate

Cat. No.: B358456
CAS No.: 19367-38-5
M. Wt: 178.18 g/mol
InChI Key: NITWSHWHQAQBAW-QPJJXVBHSA-N
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Description

Methyl 4-hydroxycinnamate is an antifungal agent and a cinnamic acid derivative . It has a role as a melanin synthesis inhibitor, a fungal metabolite, an anti-inflammatory agent, an antifungal agent, and a plant metabolite . It also has antioxidant activities that provide protection against inflammation and cancer .


Synthesis Analysis

This compound can be synthesized from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another synthesis method involves coupling the corresponding 4-hydroxycinnamic acids with N, O-dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride .


Molecular Structure Analysis

The molecular structure of this compound has been studied using high-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra .


Chemical Reactions Analysis

This compound has a molecular formula of C10H10O3 and a molecular weight of 178.185 g/mol . It is involved in various chemical reactions, including scavenging DPPH radicals in a cell-free assay .

Scientific Research Applications

  • Photochemistry and Spectroscopy : M4HC serves as a model for studying the chromophore of the photoactive yellow protein. Its electronic structure and spectroscopic properties have been investigated using high-resolution gas-phase spectroscopic techniques and quantum-chemical calculations (de Groot, Gromov, Köppel, & Buma, 2008). Another study focused on its conformational heterogeneity and spectroscopic properties, which are vital for understanding the chromophore’s behavior in various environments (Tan, Amirjalayer, Smolarek, Vdovin, Rijs, & Buma, 2013).

  • Biological Synthesis and Applications : M4HC and other hydroxycinnamates have been synthesized from glucose in Escherichia coli, highlighting their potential in biotechnological applications. These compounds are involved in protection against chemotherapy side effects and the prevention of cardiovascular disease and cancer (An, Cha, Nadarajan, Kim, & Ahn, 2016).

  • Metabolism and Bioavailability Studies : The metabolism of dietary hydroxycinnamates, including M4HC, has been studied using the Caco-2 model of human small intestinal epithelium. These studies are crucial for understanding the bioavailability and health benefits of these compounds (Kern, Bennett, Needs, Mellon, Kroon, & Garcia-Conesa, 2003).

  • Pharmacological Properties : Methyl p-hydroxycinnamate, a derivative of M4HC, exhibits significant anti-inflammatory activity in macrophage cells, suggesting its potential use in treating inflammatory conditions (Vo, Lee, Shin, Kwon, Lee, Kim, Kwon, & Chun, 2014).

  • Inhibitory Effects on Melanoma Cells : Methyl p-coumarate, another derivative, has shown inhibitory effects on melanin formation in mouse melanoma cells, indicating its potential in dermatological applications (Kubo, Nihei, & Tsujimoto, 2004).

  • Corrosion Inhibition : Praseodymium 4-hydroxycinnamate has been investigated as a corrosion inhibitor for steel, showcasing its utility in industrial applications (Nam, Somers, Mathesh, Seter, Hinton, Forsyth, & Tan, 2014).

Mechanism of Action

Target of Action

Methyl 4-hydroxycinnamate (MHC) is a phenolic compound that has been found to have diverse biological activities . It is known to interact with various targets, including reactive oxygen species (ROS) and nitric oxide (NO) in cells . It also targets acute myeloid leukemia (AML) cells, showing a unique ability to cooperate with other compounds in killing these cells .

Mode of Action

MHC exhibits its antioxidant activity by scavenging various radicals, including DPPH radicals . It reduces LPS-induced nitric oxide (NO) production in RAW 264.7 cells . In the context of AML, MHC works synergistically with other phenolic compounds to induce apoptosis in these cells .

Biochemical Pathways

MHC is involved in the biosynthesis and degradation of lignins, a class of aromatic polymers . It is a key intermediate in these processes. MHC is also involved in the biosynthesis of numerous plant secondary metabolites .

Pharmacokinetics

It is known that the compound’s lifetime in the s1 state is 8-9 picoseconds . This could potentially influence its bioavailability and distribution within the body.

Result of Action

MHC has been shown to have antioxidant activity, reducing oxidative stress in cells . It also reduces NO production, which can have anti-inflammatory effects . In AML cells, MHC induces apoptosis, leading to cell death .

Action Environment

The action of MHC can be influenced by environmental factors. For example, water complexation leads to significant linewidth narrowing , which could potentially influence the compound’s action. Furthermore, the compound’s action may be influenced by the presence of other compounds, as seen in its synergistic action with other phenolic compounds in AML cells .

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxycinnamate has been shown to interact with various biomolecules. It scavenges DPPH radicals in a cell-free assay . It also reduces LPS-induced nitric oxide (NO) production in RAW 264.7 cells .

Cellular Effects

This compound has been found to have significant effects on various types of cells. It has been shown to synergize with curcumin to induce apoptosis in HL-60 acute myeloid leukemia cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to reduce nitric oxide production in cells, suggesting that it may interact with the enzymes involved in nitric oxide synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. High-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra of jet-cooled this compound have been recorded .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce parasitemia and increase survival in P. berghei-infected mice .

Metabolic Pathways

Its ability to scavenge DPPH radicals suggests that it may be involved in antioxidant pathways .

Properties

IUPAC Name

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITWSHWHQAQBAW-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19367-38-5, 3943-97-3
Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)-
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Record name Methyl 4-hydroxycinnamate
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Record name Methyl p-hydroxycinnamate
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Record name 4-Hydroxycinnamic acid methyl ester
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask fitted with a reflux condenser and a nitrogen inlet tube was added 20.0 g (121.8 mmol) 4-hydroxycinnamic acid, 100 mL (246.9 mmol) methanol, and 5.0 g (50.0 mmol) concentrated sulfuric acid. The reaction vessel was heated at 75°-80° C. overnight. After cooling to room temperature, the resulting solution was diluted with 150 mL distilled water, and cooled to 0° C. The resulting precipitate was filtered, washed with sat. NaHCO3 solution, and recrystallized from EtOH/water to afford 16.8 g (77%) methyl 4-hydroxycinnamate which was used without further purification: mp.=139°-140° C.; 1H NMR (CD3SOCD3, 300 MHz) δ 3.42 (broad s, 1H), 3.70 (s, 3H), 6.40 (d, J=16.0 Hz, 1H), 6.81 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H), 7.58 (d, J=16.0 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (1.33 mL) is added dropwise to methanol (30 mL) under ice-cooling and the solution is stirred for 10 minutes. To the solution is added 4-hydroxycinnamic acid (3.0 g) and the mixture is stirred at room temperature for 4 days. The reaction mixture is concentrated and the residue is diluted with ethyl acetate (50 mL), washed successively with a saturated sodium hydrogencarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is re-crystallized from ethyl acetate/n-hexane to methyl 4-hydroxycinnamate (2.86 g, yield; 88%) as pale yellow crystals.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

51.2 g (312 mmol) of p-coumaric acid were dissolved in 330 ml of methanol and treated with 10 ml of concentrated sulphuric acid. The solution was heated under reflux for 2 hours. Subsequently the majority of the methanol (about 200 ml) was distilled off and the residue remaining behind was poured into 1.3 l of ice-water. The separated ester was filtered off under suction and washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water. Drying at 50° C. in a water-jet vacuum gave 51.1 g of methyl 3-(4-hydroxyphenyl)-acrylate in the form of a light brownish coloured powder.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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